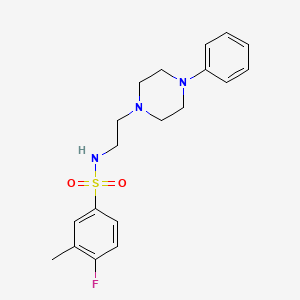

4-fluoro-3-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a chemical derivative related to a class of compounds known as benzenesulfonamides . It has been studied in the context of inhibiting human Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Scientific Research Applications

COX-2 Inhibitor Development

A study by Hashimoto et al. (2002) highlights the development of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective inhibitors of cyclooxygenase-2 (COX-2). The introduction of a fluorine atom, similar to the one in the queried compound, demonstrated enhanced COX-2 potency and selectivity. This research contributes to the treatment of conditions like rheumatoid arthritis and osteoarthritis.

Kynurenine 3-Hydroxylase Inhibitors

Röver et al. (1997) synthesized and evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. Compounds with structural similarities to the queried compound were found to effectively block kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. This research is significant for understanding neurological diseases.

Carbonic Anhydrase Inhibition

Several studies, including those by Bilginer et al. (2019), Gul et al. (2016a), Gul et al. (2016b), and others, have explored the inhibitory effects of sulfonamide derivatives on carbonic anhydrase (CA) isoenzymes. The presence of a fluorine substituent, similar to that in the queried compound, has been shown to be effective in inhibiting CA isoenzymes, which are significant for treating conditions like glaucoma and edema.

Zinc(II) Detection and Photodynamic Therapy

Research by Kimber et al. (2001) and Pişkin et al. (2020) have developed fluorophores and zinc phthalocyanines with structures including sulfonamide moieties for applications in detecting zinc(II) ions and photodynamic therapy. These compounds, due to their fluorescence properties, are potential tools in bioimaging and cancer treatment.

Antimicrobial and Anticancer Agents

Several studies like those by Kumar et al. (2014) and Sławiński and Brzozowski (2006) have synthesized sulfonamide derivatives showing promising results as antimicrobial and anticancer agents. The structural framework of these compounds offers potential for developing new therapeutics in the fight against infectious diseases and cancer.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been reported to inhibit acetylcholinesterase .

Mode of Action

Similar compounds have been shown to interact with their targets, such as acetylcholinesterase, resulting in inhibitory activities .

Biochemical Pathways

Acetylcholinesterase inhibitors, like similar compounds, can affect cholinergic neurotransmission, which plays an important role in learning and memory .

Result of Action

Similar compounds have shown moderate acetylcholinesterase inhibitory activities in vitro .

Properties

IUPAC Name |

4-fluoro-3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O2S/c1-16-15-18(7-8-19(16)20)26(24,25)21-9-10-22-11-13-23(14-12-22)17-5-3-2-4-6-17/h2-8,15,21H,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTHYNOCILZFCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2685412.png)

![1-methyl-8-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2685416.png)

![N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-2-phenoxypropanamide](/img/structure/B2685417.png)